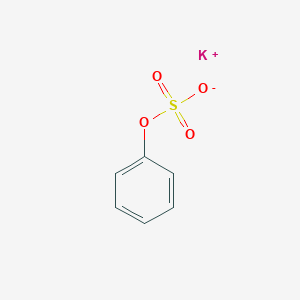

potassium;phenyl sulfate

Description

Contextualization within Endogenous and Exogenous Metabolites

Potassium phenyl sulfate (B86663) is the potassium salt of phenyl sulfate, a metabolite found in mammals. sigmaaldrich.comncats.io The generation of phenyl sulfate in the body is a multi-step process that highlights the interplay between the host and its gut microbiota.

Endogenous Pathways: Phenyl sulfate is primarily considered a gut-derived endogenous metabolite. hmdb.casigmaaldrich.com The process begins with dietary aromatic amino acids, such as tyrosine and phenylalanine. targetmol.comjst.go.jp Gut bacteria metabolize these amino acids to produce phenol (B47542). hmdb.cajst.go.jp This phenol is then absorbed into the bloodstream and transported to the liver. In the liver, the enzyme sulfotransferase 1A1 facilitates the conjugation of phenol with a sulfate group, a process known as sulfation, to form phenyl sulfate. sigmaaldrich.comhmdb.ca This metabolic sulfation is a crucial mechanism for converting molecules into more water-soluble forms, which can aid in their elimination from the body. researchgate.net Phenyl sulfate is also categorized as a protein-bound uremic toxin, a class of compounds that accumulate in the body when kidney function is impaired. hmdb.cajst.go.jpapexbt.com

Exogenous Pathways: The formation of phenyl sulfate is not limited to the metabolism of endogenous precursors. It can also arise from exposure to external sources of phenol, such as through environmental contact or ingestion. hmdb.ca In this context, the sulfation of phenol represents a key detoxification pathway, converting a potentially toxic xenobiotic compound into a less harmful metabolite that can be excreted. researchgate.net

Significance in Contemporary Chemical and Biological Studies

The role of potassium phenyl sulfate and its anionic component, phenyl sulfate, extends across various fields of scientific research, from clinical diagnostics to fundamental cell biology.

Biomarker in Disease: A significant area of research focuses on phenyl sulfate as a biomarker for disease, particularly in nephrology. Elevated levels of phenyl sulfate in the blood are associated with chronic kidney disease (CKD) and diabetic kidney disease. jst.go.jpapexbt.comresearchgate.net Studies have shown that as kidney function declines, the concentration of this protein-bound uremic toxin increases because it cannot be efficiently cleared by conventional hemodialysis. jst.go.jp Research in diabetic patient cohorts suggests that phenyl sulfate levels correlate with the progression of albuminuria, a condition characterized by the presence of albumin in the urine and a key indicator of kidney damage. hmdb.caresearchgate.net

Role in Cellular Pathophysiology: Beyond its use as a biomarker, phenyl sulfate is actively studied for its direct effects on cellular function. Research indicates that it acts as a uremic solute that can induce cellular oxidative stress. hmdb.caapexbt.com Phenyl sulfate has been shown to decrease intracellular levels of glutathione (B108866), a major antioxidant, making cells more susceptible to damage from reactive oxygen species (ROS). hmdb.caapexbt.com This mechanism is particularly relevant to renal tubular cells and may contribute to the progression of kidney damage. apexbt.com In experimental models of diabetes, administration of phenyl sulfate has been observed to induce albuminuria and damage to podocytes, which are specialized cells in the kidney's glomeruli. researchgate.netmedchemexpress.com

Applications in Chemical and Analytical Sciences: In laboratory settings, potassium phenyl sulfate serves as a valuable tool. It is used as a reagent in specific organic syntheses. ontosight.ai Furthermore, it is utilized as a certified reference standard in analytical chemistry and metabolomics research, ensuring the accuracy and consistency of experimental results in studies investigating metabolic pathways and disease markers. sigmaaldrich.combiosynth.com

Table 2: Summary of Research Findings on Phenyl Sulfate

| Research Area | Key Finding | Implication | Source(s) |

|---|---|---|---|

| Diabetic Kidney Disease | Phenyl sulfate levels correlate with the progression of albuminuria. | Potential as a biomarker and therapeutic target. | hmdb.caresearchgate.net |

| Chronic Kidney Disease | Accumulates in patients as a protein-bound uremic toxin. | Associated with disease progression and difficult to remove via dialysis. | jst.go.jpapexbt.com |

| Cellular Biology | Induces reactive oxygen species (ROS) and depletes glutathione. | Contributes to oxidative stress and cellular damage, especially in renal cells. | hmdb.caapexbt.com |

| Metabolomics | Used as a reference standard for analytical testing. | Ensures accuracy in the quantification of metabolites. | sigmaaldrich.com |

Properties

IUPAC Name |

potassium;phenyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUFXYHWAWIDNT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Laboratory Synthesis Protocols for Aryl Sulfates

The laboratory synthesis of aryl sulfates, including potassium phenyl sulfate (B86663), primarily involves the direct sulfation of a corresponding phenolic precursor. Over the years, various reagents and approaches have been developed to improve efficiency, yield, and purity.

The most conventional and widely employed method for synthesizing aryl sulfates is the reaction of a phenol (B47542) with a sulfating agent. nih.gov Complexes of sulfur trioxide (SO₃) with nitrogen bases are the most common reagents for this transformation. tandfonline.comsmpdb.ca The SO₃-pyridine complex is frequently used, often in solvents like pyridine (B92270) or dimethylformamide (DMF), to sulfate a variety of phenolic compounds. tandfonline.comhrpub.org Other amine complexes, such as those with trimethylamine (B31210) (SO₃·TMA) or triethylamine (B128534) (SO₃·TEA), are also effective. hrpub.org

Chlorosulfonic acid (ClSO₃H) represents another classical and potent reagent for the sulfation of phenols. tandfonline.comresearchgate.net The reaction typically involves treating the phenol with chlorosulfonic acid in a suitable solvent. tandfonline.com However, these traditional methods can suffer from drawbacks, including the use of excess reagents, harsh reaction conditions, the formation of undesired side products through competing reactions like aromatic sulfonation (C-sulfation instead of O-sulfation), and challenges in purification due to the high polarity of the resulting sulfate salt. tandfonline.comsmpdb.ca

To overcome the limitations of traditional methods, several alternative strategies for the synthesis of aryl sulfates have been developed.

One significant advancement involves a protection-deprotection strategy using the 2,2,2-trichloroethyl (TCE) group. nih.gov Phenols are first reacted with 2,2,2-trichloroethyl chlorosulfate (B8482658) to form a TCE-protected aryl sulfate ester. jst.go.jp This intermediate is more stable and easier to handle than the final product. The TCE protecting group can then be cleanly removed under mild conditions, such as with zinc (Zn) or palladium on carbon (Pd/C), to yield the desired aryl sulfate with high purity. nih.govjst.go.jp

A sulfitylation-oxidation protocol offers another alternative. nih.gov This two-step process involves reacting the phenol with a reagent like thionyl chloride to form an intermediate aryl sulfite (B76179) ester, which is subsequently oxidized to the corresponding sulfate ester. nih.gov This method was found to be effective for phenol, although the phenyl ethyl sulfite intermediate proved somewhat unstable. nih.gov

More recently, novel sulfating agents have been introduced to simplify the process. Tributylsulfoammonium betaine (B1666868) (TBSAB), generated from the SO₃-tributylamine complex, has been shown to be an effective reagent for the sulfation of various phenolic substrates, offering simpler workup and purification. tandfonline.comhmdb.cajst.go.jp Additionally, methods based on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry are emerging as powerful tools for constructing aryl sulfates, particularly for complex molecules. researchgate.netacs.org Microwave-assisted synthesis has also been applied to accelerate sulfation reactions using reagents like SO₃-amine complexes. hrpub.orgjst.go.jp

Table 1: Comparison of Laboratory Synthesis Methods for Aryl Sulfates

| Method | Key Reagent(s) | General Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| SO₃-Amine Complex | SO₃·Pyridine, SO₃·DMF, SO₃·TMA | Reaction in pyridine, DMF, or other aprotic solvents. | Widely applicable, well-established. | Can require excess reagent, potential for side reactions (sulfonation), purification can be difficult. | tandfonline.com, smpdb.ca, hrpub.org |

| Chlorosulfonic Acid | ClSO₃H | Reaction in solvents like dichloromethane (B109758) (DCM). | Potent and effective reagent. | Harsh conditions, risk of side products. | tandfonline.com, tandfonline.com, researchgate.net |

| TCE Protection | 2,2,2-Trichloroethyl chlorosulfate, Zn or Pd/C for deprotection | Two-step process: protection followed by deprotection. | High yields, high purity, avoids issues with final product handling. | Requires additional synthetic steps (protection/deprotection). | jst.go.jp, nih.gov |

| Sulfitylation-Oxidation | Thionyl chloride, Oxidizing agent (e.g., RuCl₃/NaIO₄) | Two-step process: formation of sulfite ester, followed by oxidation. | Mild conditions, high yields for many substrates. | Intermediate stability can be an issue (e.g., phenyl sulfite). | nih.gov |

| TBSAB Reagent | SO₃·NBu₃ (Tributylsulfoammonium betaine) | Reaction in acetonitrile (B52724), often at elevated temperatures. | Simplified purification and isolation. | Newer method, less established than classical approaches. | tandfonline.com, hmdb.ca, jst.go.jp |

| SuFEx Chemistry | Aryl Fluorosulfate, Silyl Ethers | Click chemistry approach. | High efficiency and modularity, suitable for complex molecules. | Requires specialized reagents. | researchgate.net, acs.org |

Biocatalytic Synthesis and Metabolic Conversion Pathways

In biological systems, phenyl sulfate is not synthesized chemically but is the product of a two-stage metabolic process involving both the gut microbiota and host enzymes.

The final step in the biosynthesis of phenyl sulfate is a Phase II detoxification reaction that occurs primarily in the liver. smpdb.cahmdb.ca This reaction is catalyzed by the cytosolic enzyme Sulfotransferase Family 1A Member 1 (SULT1A1). smpdb.cahmdb.cagenecards.org SULT1A1 is a major drug-metabolizing enzyme with broad specificity for small phenolic compounds. nih.govoncotarget.com

The enzymatic reaction involves the transfer of a sulfuryl group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the phenol precursor. nih.govnih.gov The products of this catalytic transfer are phenyl sulfate and adenosine (B11128) 3',5'-diphosphate (PAP). nih.gov Kinetic studies suggest that the mechanism for human SULT1A1 is a steady-state ordered Bi-Bi reaction, where PAPS binds to the enzyme first, followed by the phenolic substrate (the sulfate acceptor), and PAP is the last product to be released. nih.gov

The primary precursor for endogenous phenyl sulfate, phenol, is largely generated by the gut microbiota. smpdb.cahmdb.ca Certain anaerobic and facultative anaerobic bacteria residing in the colon metabolize the aromatic amino acid L-tyrosine, which is derived from undigested dietary protein. smpdb.camdpi.comnih.gov

This conversion is catalyzed by the bacterial enzyme tyrosine phenol-lyase (TPL), which performs an α,β-elimination reaction on L-tyrosine to produce phenol, pyruvate, and ammonia. smpdb.cajst.go.jpnih.gov This enzyme has been identified in various gut-dwelling bacteria, including those from the genera Escherichia, Fusobacterium, Proteus, and Erwinia. tandfonline.comtandfonline.com Once produced in the colon, phenol is absorbed into the bloodstream, transported to the liver via the portal vein, and subsequently sulfated by SULT1A1. mdpi.com Phenylalanine can also serve as a precursor, as it can be metabolized to tyrosine. researchgate.nettandfonline.com

Studies on Analogues and Structurally Related Sulfate Compounds

The study of phenyl sulfate is often contextualized by comparing it to structurally related aryl sulfates, most notably p-cresyl sulfate. Both are prominent uremic toxins that accumulate in the body when renal function is impaired. nih.gov Their biosynthesis follows a parallel pathway: microbial generation of a phenolic precursor from aromatic amino acids, followed by hepatic sulfation. mdpi.comnih.gov

Phenyl sulfate is derived from phenol, which is produced from tyrosine. hmdb.ca p-Cresyl sulfate is derived from p-cresol (B1678582), which is generated by gut microbiota from both tyrosine and phenylalanine. nih.govresearchgate.net While both are sulfated in the liver, the specific bacterial species and enzymatic pathways involved in precursor formation can differ. jst.go.jp

Beyond uremic toxins, other aryl sulfate analogues are of significant interest in medicinal chemistry. For example, estrone (B1671321) sulfate is a key sulfated steroid hormone, and synthetic analogues have been developed as inhibitors of the steroid sulfatase (STS) enzyme for applications in oncology. nih.gov Furthermore, novel linker technologies for antibody-drug conjugates (ADCs), such as the Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) system, utilize the diaryl sulfate motif. acs.orgresearchgate.net This system employs a stable aryl sulfate bond that can be triggered to release a phenolic drug payload via an intramolecular cyclization reaction, demonstrating the versatility of aryl sulfate chemistry in advanced therapeutic design. researchgate.netsci-hub.se

Table 2: Comparison of Phenyl Sulfate and a Key Analogue, p-Cresyl Sulfate

| Feature | Potassium Phenyl Sulfate | p-Cresyl Sulfate | Citations |

|---|---|---|---|

| Chemical Structure | Sulfate ester of phenol | Sulfate ester of p-cresol (4-methylphenol) | hmdb.ca, nih.gov |

| Precursor Molecule | Phenol | p-Cresol | hmdb.ca, nih.gov |

| Dietary Origin of Precursor | Primarily L-Tyrosine | L-Tyrosine and L-Phenylalanine | researchgate.net, hmdb.ca, nih.gov |

| Precursor Generation | Microbial enzyme: Tyrosine Phenol-Lyase (TPL) | Microbial enzymes including p-hydroxyphenylacetate decarboxylase | smpdb.ca, nih.gov |

| Site of Sulfation | Liver (primarily) | Liver (primarily) | smpdb.ca, nih.gov |

| Sulfating Enzyme | Sulfotransferase 1A1 (SULT1A1) | Aryl sulfotransferases (e.g., SULT1A1) | smpdb.ca, hmdb.ca, nih.gov |

Synthesis of Substituted Aryl Sulfates

The construction of the aryl sulfate bond can be challenging, but several modern synthetic methods have been developed to facilitate this transformation efficiently. These methods often provide access to a wide range of substituted aryl sulfates under relatively mild conditions.

Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

A powerful and general approach for O-sulfation involves the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. researchgate.netnih.gov This method relies on the coupling of aryl fluorosulfates with silylated hydroxy groups. nih.gov The reaction is typically catalyzed by an organobase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and demonstrates broad substrate scope. nih.gov Aryl fluorosulfates with a variety of substituents, ranging from strongly electron-withdrawing to electron-donating groups, can be used. nih.gov The efficiency of the coupling is influenced by the electronic properties of the aryl fluorosulfate. researchgate.net

A key advantage of this strategy is the potential for a one-pot procedure that combines the in situ silylation of hydroxyl groups with the subsequent SuFEx reaction, streamlining the synthesis of complex sulfated molecules. nih.gov

| Aryl Fluorosulfate Substituent | Reaction Conditions | Product | Yield |

|---|---|---|---|

| p-NO₂ | DBU, CH₂Cl₂, rt | Aryl-Galactose Sulfate Diester | 95% |

| p-CN | DBU, CH₂Cl₂, rt | Aryl-Galactose Sulfate Diester | 88% |

| p-CF₃ | DBU, CH₂Cl₂, rt | Aryl-Galactose Sulfate Diester | 85% |

| p-Cl | DBU, CH₂Cl₂, rt | Aryl-Galactose Sulfate Diester | 74% |

| p-OMe | DBU, CH₂Cl₂, rt | Aryl-Galactose Sulfate Diester | 72% (for glucosyl thiol donor) |

Use of Protecting Groups

Another effective strategy for the synthesis of aryl sulfates involves the use of protecting groups. The 2,2,2-trichloroethyl (TCE) group has been successfully employed for this purpose. researchgate.net In this method, phenols are reacted with 2,2,2-trichloroethyl chlorosulfate (TCECS) in the presence of a base like triethylamine to form TCE-protected aryl disulfate esters in high yields. researchgate.net

A significant advantage of the TCE protecting group is its facile removal under neutral conditions. Deprotection can be achieved using palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) or zinc (Zn) with ammonium formate, affording the desired aryl sulfate monoesters in excellent yields. researchgate.net This methodology has proven particularly useful for synthesizing structures like estrone sulfate derivatives, which were difficult to obtain through other approaches. researchgate.net

Rearrangement Reactions

Chemical transformations of aryl sulfates can also lead to novel structures. While the synthesis of aryl C(sp²)-sulfonates often requires harsh conditions, recent research has explored milder rearrangement pathways. nih.gov Inspired by industrial processes, investigations into using tributylsulfoammonium betaine (TBSAB) have shown potential for a relay reaction that proceeds from N-sulfamation to C-sulfonation. nih.gov A one-pot thermal reaction has been developed that can convert anilines and phenols into C(sp²)-sulfonates, demonstrating a proof-of-concept for modifying complex molecules. nih.gov For example, a sulfonated analog of propofol (B549288) was synthesized in 88% yield using this method. nih.gov

Derivatization Strategies for Sulfate Moieties

Derivatization of the sulfate group is a key strategy for enhancing analytical detection, modifying compound properties, or preparing molecules for subsequent reactions. researchgate.netgreyhoundchrom.com These strategies involve chemical modification of the sulfate ester to improve volatility, facilitate chromatographic separation, or introduce a readily ionizable group for mass spectrometry. researchgate.netgreyhoundchrom.com

Derivatization for Analytical Applications

For the analysis of trace-level sulfonate and sulfate esters, derivatization is often essential. researchgate.net A common strategy for liquid chromatography-mass spectrometry (LC/MS) analysis involves converting the sulfate esters into quaternary ammonium products. researchgate.net This is achieved by reacting methyl esters with triethylamine or ethyl/propyl/isopropyl esters with trimethylamine. researchgate.net The resulting ionic derivatives are highly polar and can be effectively retained and separated using hydrophilic interaction liquid chromatography (HILIC), allowing for excellent sensitivity even when the active pharmaceutical ingredient (API) is present in high concentrations. researchgate.net Phenyl sulfate derivatives have also been specifically developed for use as "thermometer ions" to characterize the internal energy of ions produced by electrospray ionization (ESI) in negative mode mass spectrometry. acs.org

Acylation and Silylation

Direct derivatization of sulfate esters can be achieved through acylation. The use of perfluoroacylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) allows for the formation of volatile derivatives directly from the starting sulfate in a single step. mdpi.com This method is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis. For instance, ∆⁵-sterol sulfates can be directly derivatized with TFAA in a reaction catalyzed by the acid itself. mdpi.com

Silylation is another common derivatization technique, although it typically requires a prior deconjugation step to free the hydroxyl group before reacting with a silylating agent. mdpi.com

Cleavage of the Sulfate Moiety

The cleavage of the sulfate group itself can be considered a derivatization strategy, especially in the context of analysis or as a deprotection step. Aryl sulfate monoanions typically undergo hydrolysis through an Sₙ2 mechanism. nih.gov Interestingly, a novel method for cleaving sterol sulfates was discovered during the methoximation of keto sterol sulfates. mdpi.com Treatment with an O-methylhydroxylamine reagent was found to cleave the sulfate group, a reaction not previously utilized for this purpose and attributed to the enhanced nucleophilicity of the reagent due to the α-effect. mdpi.com The selective hydrolytic or hydrogenolytic removal of aryl masking groups from sulfate diesters, as seen in the SuFEx approach, is another critical example of sulfate moiety cleavage that yields the final O-sulfated products. nih.govresearchgate.net

| Strategy | Reagent(s) | Purpose/Application | Reference |

|---|---|---|---|

| Quaternary Ammonium Formation | Trimethylamine, Triethylamine | Enhance polarity and detection for LC/MS analysis. | researchgate.net |

| Direct Acylation | Heptafluorobutyric anhydride (HFBA), Trifluoroacetic anhydride (TFAA) | Create volatile derivatives for GC-MS analysis. | mdpi.com |

| Sulfate Cleavage (Deconjugation) | O-methylhydroxylamine | Novel cleavage method for analysis of keto sterol sulfates. | mdpi.com |

| Hydrolysis | Aqueous conditions (acid/base) | S-O bond cleavage; fundamental chemical transformation. | nih.gov |

| Reductive Cleavage (Deprotection) | Pd/C and Ammonium Formate, or Zn and Ammonium Formate | Removal of TCE protecting group to yield aryl sulfate monoester. | researchgate.net |

Biochemical Pathways and Molecular Interplay in Experimental Systems

Endogenous Metabolic Fate and Enzyme Systems

Phenyl sulfate (B86663) is an organic compound that belongs to the class of phenylsulfates, which are characterized by a sulfate group conjugated to a phenyl group. Its formation is a key part of the host's phase II detoxification pathways, specifically sulfation, which aims to transform less polar compounds into more hydrophilic metabolites to facilitate their excretion. sciety.orgnih.gov This process is integral to the broader network of sulfur metabolism. In humans, the body's sulfur pools are maintained through dietary intake and are utilized in various biological processes, including the synthesis of sulfur-containing amino acids, co-enzymes, and other essential molecules. nih.gov

The sulfation pathway involves the activation of inorganic sulfate to 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which serves as the universal sulfonate donor for sulfotransferase enzymes. sciety.orgnih.gov The conjugation of a sulfate group to precursor molecules, such as phenol (B47542), is a critical step in xenobiotic and endobiotic metabolism. nih.gov This metabolic conversion underscores the interplay between human metabolic processes, which favor the oxidation of inorganic sulfur species to sulfate, and the subsequent utilization of this sulfate in sulfonation reactions. nih.gov Phenyl sulfate itself represents an end-product of this pathway, illustrating the metabolic fate of dietary and microbially-derived phenolic compounds within the host's sulfur metabolism framework. smpdb.ca

The biosynthesis of phenyl sulfate is a multi-step enzymatic process that bridges the metabolic activities of the gut microbiome and the host. mdpi.com The initial and critical step occurs within the gut, where the bacterial enzyme tyrosine phenol-lyase catalyzes the conversion of dietary tyrosine into phenol. smpdb.caresearchgate.netnih.gov This enzyme is responsible for generating the phenol precursor that is subsequently absorbed into the host's systemic circulation. smpdb.camdpi.com

Once phenol reaches the liver, it undergoes a sulfation reaction catalyzed by a host enzyme. smpdb.ca Specifically, the enzyme sulfotransferase 1A1 (SULT1A1) has been identified as the catalyst for the biosynthesis of phenyl sulfate from phenol and the sulfate donor, phosphoadenosine phosphosulfate (PAPS). In addition to host enzymes, recent research has identified aryl-sulfate sulfotransferases (ASSTs) from gut microbes, such as Bacteroides vulgatus, which can catalyze sulfo-transfer reactions without using PAPS as a donor. sciety.org These microbial enzymes can utilize a range of phenolic sulfates, including phenyl sulfate, as sulfo donors, suggesting a more complex interaction and potential for modulation of phenolic compound concentrations by the gut microbiota itself. sciety.org

| Enzyme | Origin | Substrate(s) | Product | Metabolic Role |

| Tyrosine Phenol-Lyase | Gut Microbiota | Tyrosine | Phenol | Production of the precursor for phenyl sulfate. smpdb.canih.gov |

| Sulfotransferase 1A1 (SULT1A1) | Host (Liver) | Phenol, PAPS | Phenyl sulfate | Host-mediated sulfation and detoxification. |

| Aryl-sulfate Sulfotransferase (ASST) | Gut Microbiota (e.g., B. vulgatus) | Phenolic sulfates (donor), Phenols (acceptor) | Sulfated phenols | Modulation of phenolic compound concentrations. sciety.org |

Gut Microbiome-Host Metabolic Axis Investigations

The formation of phenyl sulfate is a prime example of host-microbiome co-metabolism. The process begins in the gastrointestinal tract, where dietary compounds that are not absorbed in the small intestine become available to the vast community of microorganisms in the colon. nih.govdaneshyari.com The gut microbiota possess a wide array of enzymes capable of metabolizing complex dietary components, such as polyphenols and amino acids, into simpler molecules. nih.gov

Specifically, certain gut bacteria catabolize the amino acid tyrosine to produce phenol through the enzyme tyrosine phenol-lyase. mdpi.comresearchgate.net This microbially-produced phenol is then absorbed from the gut into the host's bloodstream. smpdb.ca Upon reaching the liver, the phenol undergoes phase II metabolism, where it is conjugated with a sulfate group in a reaction catalyzed by host sulfotransferases to form phenyl sulfate. smpdb.ca This sulfation step significantly increases the water solubility of the compound, preparing it for excretion via the kidneys. nih.gov The presence of phenyl sulfate and similar compounds, such as p-cresyl sulfate and indoxyl sulfate, in circulation is therefore a signature of the metabolic interaction between the gut microbiome and the host. univr.it

Metabolites produced through the combined metabolic activities of the gut microbiota and the host can have significant bioactive properties. Phenyl sulfate, derived from microbial metabolism of tyrosine, is one such metabolite that actively engages with host biochemical processes. univr.it Studies have shown that the presence of gut microflora directly impacts the host's metabolic capacity, leading to a broad, drug-like phase II metabolic response to the array of metabolites generated by the microbiome. univr.it

The interplay is extensive, with microbial metabolites influencing various host functions. nih.gov For instance, metabolites derived from the microbial breakdown of tryptophan and tyrosine, including indoxyl sulfate and phenyl sulfate, are well-documented. univr.it These compounds are not inert; they interact with host systems and have been identified as uremic toxins that can accumulate when kidney function is impaired. smpdb.ca Research in experimental models of diabetes has shown that phenyl sulfate administration can induce albuminuria and podocyte damage. nih.govnih.govmedchemexpress.com This demonstrates a direct link between a specific microbiota-derived metabolite and a pathological response in the host, highlighting the critical role of the gut-host metabolic axis in health and disease. nih.govnih.gov The levels of these metabolites can vary significantly among individuals, potentially based on the composition of their gut microbiota and their intrinsic metabolic capacity.

| Metabolite | Precursor | Microbial Action | Host Action |

| Phenyl sulfate | Tyrosine | Conversion to Phenol | Sulfation of Phenol |

| p-Cresyl sulfate | Tyrosine | Conversion to p-Cresol (B1678582) | Sulfation of p-Cresol |

| Indoxyl sulfate | Tryptophan | Conversion to Indole | Oxidation and Sulfation of Indole |

Mechanisms of Molecular Interaction within Cellular Contexts

At the cellular level, phenyl sulfate has been shown to exert biological effects through specific molecular mechanisms, particularly related to oxidative stress. Research indicates that phenyl sulfate can induce the production of reactive oxygen species (ROS). sigmaaldrich.com ROS are highly reactive chemical species that can cause damage to cellular structures, including lipids, proteins, and DNA.

Furthermore, exposure to phenyl sulfate has been linked to a decrease in the levels of glutathione (B108866) (GSH). sigmaaldrich.com Glutathione is a critical intracellular antioxidant that plays a key role in protecting cells from oxidative damage by neutralizing ROS. sigmaaldrich.com By reducing the availability of glutathione, phenyl sulfate renders cells more vulnerable to oxidative stress. sigmaaldrich.com This mechanism, where a gut-derived metabolite directly influences the redox state of host cells, provides insight into how the metabolic output of the microbiome can contribute to cellular dysfunction in the host. sigmaaldrich.com

Participation in Metabolic Pathways of Phenolic Compounds

Phenyl sulfate, the anionic component of potassium phenyl sulfate, is a significant metabolite in the biotransformation of phenolic compounds. In biological systems, particularly in mammals, the formation of phenyl sulfate is a crucial step in the detoxification and excretion of various endogenous and exogenous phenols. This process is primarily carried out in the liver through a sulfation reaction.

The metabolic pathway leading to the formation of phenyl sulfate begins with the absorption of phenolic compounds. These can originate from dietary sources, the environment, or as products of endogenous metabolism. For instance, phenol itself can be generated in the gut by the enzymatic action of tyrosine phenol-lyase from dietary tyrosine. nih.gov Once in the body, these phenolic compounds undergo Phase II metabolism, where sulfotransferase enzymes play a pivotal role.

Specifically, the enzyme sulfotransferase 1A1 facilitates the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the phenolic compound. sigmaaldrich.com This reaction results in the formation of the corresponding phenyl sulfate. The sulfation process increases the water solubility of the phenolic compounds, which facilitates their elimination from the body, primarily through urine.

Recent studies have highlighted the extensive presence of various sulfated phenolic metabolites in human plasma following the consumption of polyphenol-rich foods, such as berries. nih.gov While the parent phenolic compounds may be present in low concentrations, their sulfated metabolites, including catechol sulfate and pyrogallol (B1678534) sulfate, can reach significantly higher levels in the plasma. nih.gov This underscores the importance of sulfation as a major metabolic route for dietary polyphenols.

The table below summarizes the key components and outcomes of the metabolic pathway involving the formation of phenyl sulfate.

| Precursor Compound | Key Enzyme | Co-substrate | Metabolic Product | Primary Location | Biological Significance |

| Phenol | Sulfotransferase 1A1 | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Phenyl sulfate | Liver | Detoxification and excretion |

| Dietary Polyphenols | Sulfotransferases | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Various phenolic sulfates (e.g., catechol sulfate, pyrogallol sulfate) | Liver | Increased water solubility for elimination |

Biochemical Reactions and Transformations in vitro Studies

In vitro studies have been instrumental in elucidating the biochemical properties and reactions of potassium phenyl sulfate. These experimental systems allow for the investigation of its molecular interactions and transformations in a controlled environment, providing insights into its potential biological activities.

One of the key findings from in vitro research is the ability of phenyl sulfate to induce oxidative stress. sigmaaldrich.com Studies on renal tubular cells have demonstrated that exposure to phenyl sulfate leads to the production of reactive oxygen species (ROS). sigmaaldrich.com This is accompanied by a decrease in the levels of glutathione, a major intracellular antioxidant, rendering the cells more susceptible to oxidative damage. sigmaaldrich.com

Furthermore, in vitro experiments have been conducted to explore the antioxidant potential of related phenolic compounds. For instance, studies on new sulfur- and selenium-containing analogues of potassium phenosan, a phenolic antioxidant, have been performed. nih.gov These investigations assess the cytotoxic and cytostatic effects of these compounds on various human cell lines, as well as their ability to counteract hydrogen peroxide-induced cytotoxicity. nih.gov

The table below provides a summary of key in vitro findings related to the biochemical reactions and transformations involving phenyl sulfate and related compounds.

| Experimental System | Compound Studied | Observed Biochemical Effect | Analytical Method | Reference |

| Renal tubular cells | Phenyl sulfate | Induction of reactive oxygen species (ROS) production, decrease in glutathione levels | Not specified | sigmaaldrich.com |

| Human cell lines (HepG2, Hep-2, MCF-7) | Sulfur- and selenium-containing analogues of potassium phenosan | Evaluation of cytotoxicity, cytostaticity, and antioxidant activity against H2O2-induced cytotoxicity | High-content analysis | nih.gov |

Advanced Analytical Methodologies for Compound Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of potassium phenyl sulfate (B86663), offering unparalleled sensitivity and selectivity for its detection and quantification, particularly in complex biological samples. nih.govrsc.org

Developing a robust quantitative LC-MS method is fundamental for accurately determining the concentration of sulfate metabolites like potassium phenyl sulfate. The process involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation according to established guidelines. rsc.orgresearchgate.net

Successful methods for quantifying related sulfate metabolites often employ reversed-phase chromatography, utilizing columns such as a C18 stationary phase. nih.govresearchgate.net The mobile phase typically consists of an aqueous component (e.g., water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Gradient elution is commonly used to achieve optimal separation from other matrix components. nih.gov

Detection is most effectively achieved using a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode, which is well-suited for anionic compounds like phenyl sulfate. nih.gov Quantification is performed using multiple reaction monitoring (MRM), which enhances specificity by tracking a specific precursor-to-product ion transition.

Method validation ensures the reliability of the analytical data and is performed by assessing several key parameters. researchgate.netnih.gov These parameters, along with typical acceptance criteria, are essential for ensuring the method is fit for its intended purpose. nih.govresearchgate.net

Table 1: Key Parameters for LC-MS Method Validation

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99 nih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. | Recovery within 85-115% of the nominal value. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at intra-day and inter-day levels. | Relative Standard Deviation (RSD) < 15%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3. rsc.org |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10; RSD < 20%. rsc.orgnih.gov |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting, undetected matrix components. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. |

| Recovery | The efficiency of the extraction procedure for an analyte from the sample matrix. | Consistent and reproducible recovery across the concentration range. nih.gov |

The analysis of aryl sulfates, including potassium phenyl sulfate, in biological matrices such as plasma, serum, and urine presents a significant challenge due to the complexity of these samples. nih.gov Effective sample preparation is a critical first step to remove interferences like proteins and lipids and to concentrate the analyte. Common techniques include protein precipitation with organic solvents (e.g., methanol or acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). nih.govmdpi.com

For chromatographic separation, reversed-phase LC is a standard approach. However, for highly polar ionic compounds, hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative, offering different selectivity and improved retention. nih.gov The choice of chromatographic conditions is crucial for separating isomeric aryl sulfates and distinguishing them from other endogenous metabolites.

LC-MS/MS is the definitive technique for the detection of these compounds. nih.gov The high selectivity of MRM allows for the differentiation of the target analyte from a complex background, even when chromatographic separation is incomplete. High-resolution mass spectrometry (HRMS) can also be employed, providing accurate mass measurements that aid in the identification of unknown metabolites and add an extra layer of confidence to analyte identification. nih.govresearchgate.net

Table 2: Example LC-MS/MS Parameters for Aryl Sulfate Analysis

| Parameter | Typical Conditions |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) nih.gov |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation followed by centrifugation. nih.gov |

Spectroscopic and Diffraction Techniques for Structural Elucidation

While LC-MS is ideal for quantification, spectroscopic and diffraction methods are indispensable for the fundamental structural characterization of potassium phenyl sulfate.

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For potassium phenyl sulfate, the FTIR spectrum would exhibit specific absorption bands corresponding to both the phenyl group and the sulfate group.

The sulfate group (SO₄²⁻) vibrations are prominent in the spectrum. The asymmetric S=O stretching vibration typically appears as a strong band in the region of 1220-1270 cm⁻¹. nih.gov The phenyl group gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations that are indicative of the substitution pattern on the aromatic ring. The C-O-S ester linkage would also produce a characteristic stretching vibration. Analysis of the FTIR spectrum for potassium sulfate (K₂SO₄) shows a strong, broad absorption band centered around 1100 cm⁻¹, which is characteristic of the sulfate ion. nist.gov

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. For potassium phenyl sulfate, ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon environments within the phenyl group.

¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-8.0 ppm), with the chemical shifts and coupling patterns revealing the connectivity of the protons on the phenyl ring.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbon atom directly attached to the sulfate group (C-O-S) would be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons.

³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, solid-state ³³S NMR can provide direct insight into the local environment of the sulfur atom. canada.canih.gov Studies on related potassium sulfates have shown that ³³S NMR parameters are highly sensitive to the symmetry of the sulfate anion and its coordination with surrounding cations. canada.ca

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. While a specific crystal structure for potassium phenyl sulfate is not detailed in the provided sources, analysis of related compounds like potassium sulfate (K₂SO₄) and tripotassium sodium sulfate (K₃Na(SO₄)₂) demonstrates the utility of this technique. scielo.brscielo.br

Isotopic Labeling and Tracer Studies in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. This methodology involves the incorporation of stable or radioactive isotopes into a molecule of interest, which then acts as a tracer. By tracking the presence of the isotopic label in various tissues, biofluids, and metabolites over time, researchers can elucidate metabolic pathways, quantify fluxes, and understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Commonly used isotopes in metabolic research include carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and sulfur-35 (B81441) (³⁵S).

While direct tracer studies on administered potassium phenyl sulfate are not extensively detailed in publicly available literature, the principles of its metabolic pathway have been inferred from studies on its precursors and related compounds. Phenyl sulfate is a known end-product of the metabolism of dietary amino acids, particularly tyrosine. Gut microbiota metabolize tyrosine to produce phenol (B47542), which is then absorbed and subsequently sulfated in the liver to form phenyl sulfate before entering systemic circulation. nih.govmedchemexpress.comcapes.gov.br

The feasibility of using labeled phenyl sulfate in metabolic studies is demonstrated by research that has involved the chemical synthesis of isotopically labeled versions of the compound, such as ¹³C₆-phenyl sulfate. nih.gov Such labeled compounds are essential tools for definitively tracking the metabolic fate of exogenously administered phenyl sulfate.

In a study designed to understand the pathogenic role of phenyl sulfate in diabetic kidney disease, researchers administered unlabeled phenyl sulfate orally to db/db mice, a model for type 2 diabetes. While this study did not use an isotopic label, it provides crucial pharmacokinetic data on the behavior of administered phenyl sulfate. Following a single oral dose of 50 mg/kg, the plasma concentration of phenyl sulfate was monitored over time. The results showed a rapid increase in plasma levels, peaking within the first hour, followed by a swift decline, indicating rapid absorption and clearance. nih.gov

The pharmacokinetic profile from this study is summarized in the table below, illustrating the rapid absorption and subsequent clearance of orally administered phenyl sulfate.

| Time Post-Administration (hours) | Mean Plasma Phenyl Sulfate Concentration (μM) | Standard Deviation (μM) |

|---|---|---|

| 0 | 3.06 | 2.63 |

| 1 | 64.53 | 5.87 |

Data adapted from a study on the oral administration of phenyl sulfate to db/db mice. nih.gov The baseline (0 hour) concentration represents the endogenous level of phenyl sulfate before administration.

Further insights into the likely metabolic fate of the sulfate moiety can be drawn from tracer studies using sodium [³⁴S]sulfate. These studies have shown that after intravenous injection of the stable isotope, tracer-labeled sulfate esters appear in serum and urine within an hour. physiology.org This suggests that the sulfate group, once part of a molecule like phenyl sulfate, is readily incorporated into the body's sulfate pools and is rapidly excreted. The whole-body sulfation rate, which is the rate at which inorganic sulfate is utilized by tissues, has been quantified using this method. physiology.org The appearance and excretion of sulfate esters were found to account for approximately half of the total sulfation rate. physiology.org

Additionally, studies on related phenolic compounds, such as ortho-phenylphenol (OPP), provide a model for the expected metabolism of phenyl sulfate. When ¹⁴C/¹³C-labeled OPP was administered dermally to human volunteers, the vast majority of the absorbed dose was rapidly excreted in the urine within 24 hours. The primary metabolite identified was the sulfate conjugate, accounting for approximately 69% of the total urinary radioactivity. semanticscholar.org This indicates that sulfation is a major metabolic pathway for phenolic compounds and that the resulting sulfate conjugates are efficiently cleared from the body via the kidneys.

Collectively, while a complete isotopic tracer study detailing the full ADME profile of administered potassium phenyl sulfate is not available, the existing research on its precursors, its own pharmacokinetics after oral administration, and the behavior of related sulfated compounds strongly suggests that potassium phenyl sulfate is rapidly absorbed and then quickly eliminated, primarily through urinary excretion, with limited further metabolism of the phenyl sulfate molecule itself.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the intricate dance of molecules, offering insights into the intermolecular forces that govern the structure and dynamics of condensed-phase systems. While specific MD simulation studies exclusively targeting potassium phenyl sulfate (B86663) are not extensively documented in publicly available literature, the behavior of this compound can be inferred by examining its constituent ions—the potassium cation (K⁺) and the phenyl sulfate anion (C₆H₅O₄S⁻)—and related chemical systems.

The intermolecular interactions involving the phenyl sulfate anion are multifaceted. The sulfate group is capable of forming strong hydrogen bonds with protic solvents like water, as well as engaging in electrostatic interactions with cations. nih.govresearchgate.net The phenyl group, on the other hand, introduces the possibility of non-covalent interactions such as π-π stacking and cation-π interactions.

MD simulations of analogous systems, such as sulfonated polymers, have highlighted the importance of hydration shells around the sulfonate groups, which significantly influence the material's properties. nih.gov For potassium phenyl sulfate in an aqueous environment, it is expected that water molecules would form structured hydration shells around both the potassium cation and the sulfate end of the phenyl sulfate anion.

A key interaction to consider is the cation-π interaction between the potassium ion and the aromatic ring of the phenyl sulfate anion. Computational studies have demonstrated that such interactions can be significant, although they are often underestimated in classical fixed-charge force fields. nih.gov The inclusion of polarization effects in MD simulations is crucial for accurately capturing the strength and nature of these interactions. nih.gov

The interplay of these various forces—ion-ion, ion-dipole, hydrogen bonding, and cation-π interactions—will dictate the local ordering and aggregation behavior of potassium phenyl sulfate in solution. Simulations of similar ionic species in aqueous solutions have shown that ions can exist as solvent-separated ion pairs or form more complex aggregates, depending on the concentration and nature of the ions and solvent. nih.gov

Table 1: Key Intermolecular Interactions Involving Potassium Phenyl Sulfate

| Interacting Species | Type of Interaction | Significance |

|---|---|---|

| Phenyl Sulfate Anion - Water | Hydrogen Bonding, Ion-Dipole | Governs solvation of the sulfate group. |

| Potassium Cation - Water | Ion-Dipole | Dictates the hydration structure around the cation. |

| Potassium Cation - Phenyl Sulfate Anion | Electrostatic (Ion-Pairing) | Strong attraction leading to potential ion pair formation. |

| Potassium Cation - Phenyl Ring | Cation-π Interaction | Contributes to the stability of ion pairs and aggregates. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and inherent reactivity of molecules. mdpi.comnorthwestern.edunih.gov For potassium phenyl sulfate, these methods can elucidate properties such as charge distribution, molecular orbital energies, and the molecular electrostatic potential, which are fundamental to its chemical behavior.

The electronic structure of the phenyl sulfate anion is characterized by the interplay between the aromatic phenyl ring and the electron-withdrawing sulfate group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. In related aryl sulfamates, DFT calculations have been instrumental in understanding the oxidative addition step in cross-coupling reactions, which is the turnover-limiting step. nih.govdoi.org This suggests that the C-O bond of the phenyl sulfate is a critical site for certain chemical transformations.

The reactivity of aryl sulfates is also highlighted in studies of their reactions with radicals. For instance, the oxidation of aromatic compounds by the sulfate radical (SO₄˙⁻) has been investigated using high-level quantum chemical methods, providing insights into the reaction kinetics. rsc.org

DFT can be used to calculate various reactivity descriptors for the phenyl sulfate anion:

Molecular Electrostatic Potential (MEP): The MEP map would reveal the regions of negative potential, primarily located around the oxygen atoms of the sulfate group, indicating their susceptibility to electrophilic attack. The aromatic ring would exhibit a region of negative π-electron density above and below the plane, also susceptible to electrophiles.

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the HOMO and LUMO are crucial for predicting reactivity. The HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the sulfate group, indicating these are the primary sites for electron donation (oxidation). The LUMO is expected to have significant contributions from the sulfur atom and the aromatic ring, suggesting these areas are susceptible to receiving electrons (reduction).

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the charge distribution on each atom, revealing the polarization of bonds within the phenyl sulfate anion. This would show a significant negative charge on the oxygen atoms of the sulfate group and a delocalized charge across the phenyl ring.

Table 2: Predicted Electronic Properties of the Phenyl Sulfate Anion from Quantum Chemical Principles

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Susceptible to oxidation. |

| LUMO Energy | Relatively low | Can accept electrons in certain reactions. |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability. |

| MEP Minima | Located on sulfate oxygens and phenyl ring | Preferred sites for interaction with electrophiles and cations. |

Theoretical Studies on Adsorption and Crystal Growth Phenomena

The processes of adsorption and crystal growth are governed by a delicate balance of intermolecular forces at interfaces. Theoretical studies in this area aim to understand and predict how molecules arrange themselves on surfaces and how they assemble into crystalline structures.

Adsorption Phenomena:

Theoretical models for the adsorption of the phenyl sulfate anion onto various surfaces can be developed using computational methods. For instance, the adsorption of similar organic molecules containing both aromatic and charged functional groups has been studied on surfaces like graphene. mdpi.comchemmethod.com These studies often employ molecular mechanics or DFT to calculate the adsorption energy and determine the preferred orientation of the adsorbate.

For phenyl sulfate, one would expect a complex adsorption behavior depending on the nature of the adsorbent surface. On a non-polar surface, van der Waals interactions and π-π stacking involving the phenyl ring would likely dominate. On a polar or charged surface, electrostatic interactions with the sulfate group would play a crucial role. nih.gov Computational models can predict the most stable adsorption geometries and provide insights into the thermodynamics of the process. mdpi.com

Crystal Growth Phenomena:

The crystal growth of salts from solution is a complex process involving nucleation and subsequent growth layers. Theoretical studies on the crystal growth of inorganic sulfates, such as potassium sulfate (K₂SO₄), have provided valuable insights into the mechanisms at play. researchgate.net These studies often combine classical nucleation theory with experimental data to determine kinetic parameters.

For an organic salt like potassium phenyl sulfate, the crystal packing will be influenced by a combination of ionic interactions between the potassium cations and sulfate groups, as well as weaker interactions like π-π stacking between the phenyl rings. The shape and growth rate of different crystal faces will depend on the relative strength of these interactions and their interplay with the solvent.

Theoretical approaches to understanding the crystal growth of organic molecules often involve:

Predicting Crystal Structure: Using computational algorithms to predict the most stable crystal packing based on the molecule's structure.

Calculating Lattice Energies: Determining the energetic stability of the crystal lattice.

Modeling Surface Chemistry: Simulating the attachment of molecules from the solution onto specific crystal faces to understand anisotropic growth.

Studies on the crystallization of related systems, such as calcium sulfate in the presence of various ions, have shown that additives can significantly alter nucleation and growth kinetics by adsorbing onto growing crystal surfaces. leeds.ac.uk Similar effects would be expected for potassium phenyl sulfate if impurities are present in the crystallization medium.

Table 3: Theoretical Approaches to Studying Adsorption and Crystal Growth of Potassium Phenyl Sulfate

| Phenomenon | Computational Method | Key Parameters Investigated |

|---|---|---|

| Adsorption | Molecular Mechanics (MM), Density Functional Theory (DFT) | Adsorption energy, preferred orientation, interaction types (van der Waals, electrostatic). |

| Crystal Nucleation | Classical Nucleation Theory (CNT) combined with simulation | Critical nucleus size, nucleation barrier, nucleation rate. |

Applications in Chemical and Translational Research

Role as a Synthetic Reagent and Chemical Intermediate

Potassium phenyl sulfate (B86663) (also known as sulfuric acid phenyl ester potassium salt) belongs to the class of organic compounds known as aryl sulfates. While the sulfonate group is well-established as an excellent leaving group in synthetic organic chemistry, the direct application of potassium phenyl sulfate as a common synthetic intermediate is not widely documented. Its utility is primarily centered on its biological relevance rather than its function as a building block in complex chemical synthesis.

In principle, aryl sulfates can undergo nucleophilic substitution reactions where the sulfate moiety is displaced by a nucleophile. The reactivity of the sulfonate leaving group is recognized as being several orders of magnitude greater than that of halides, making compounds like trifluoromethanesulfonates (triflates) highly effective in synthesis. However, the practical use of potassium phenyl sulfate to leverage this reactivity is not a common strategy in standard organic synthesis. The compound is known to be labile under certain conditions; for instance, it hydrolyzes rapidly in concentrated sulfuric acid to yield phenol (B47542). Its historical significance dates back to 1876, when Eugen Baumann first isolated it from urine, highlighting its early recognition as a biological conjugate rather than a synthetic tool.

There is limited evidence in the surveyed literature of potassium phenyl sulfate being used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). While chemical suppliers classify it under categories like "Building Blocks" or "Sulfate Esters," its documented applications are overwhelmingly in the domain of life sciences research. Pharmaceutical synthesis more commonly employs other sulfur-containing reagents like diphenyl sulfone or various sulfonyl chlorides, which are chemically distinct from potassium phenyl sulfate.

Utility in Metabolomics and Biochemical Pathway Research

The most prominent application of potassium phenyl sulfate is in the fields of metabolomics and biochemical research, where it serves as a crucial analytical standard and a tracer for metabolic processes.

Potassium phenyl sulfate is commercially available as a high-purity analytical standard for metabolomics and microbiome research. Untargeted metabolic profiling using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to study the role of sulfate-conjugated metabolites in biological systems. In this context, potassium phenyl sulfate serves as a reference compound to confirm the identity and enable the quantification of phenyl sulfate in complex biological samples such as urine and blood. Its availability as a standard is essential for studies aiming to discover and validate biomarkers.

Phenyl sulfate is a well-characterized gut microbiota-derived metabolite, and its potassium salt form is used to study its metabolic origin and effects. Research has elucidated a clear pathway for its formation: dietary tyrosine is first converted to phenol by the bacterial enzyme tyrosine phenol-lyase within the gut. Phenol is then absorbed into the bloodstream, where it is transported to the liver and sulfated by the enzyme sulfotransferase 1A1 to form phenyl sulfate. This metabolite is ultimately a uremic toxin that is eliminated by the kidneys. Studying this pathway is critical for understanding the interplay between diet, the gut microbiome, and host metabolism.

| Step | Precursor | Enzyme/Location | Product | Biological Location |

|---|---|---|---|---|

| 1 | Dietary Tyrosine | Tyrosine Phenol-Lyase | Phenol | Gut Microbiota |

| 2 | Phenol | Sulfotransferase 1A1 | Phenyl Sulfate | Liver |

Research into Its Potential as a Biomarker in Model Systems

Extensive research, particularly using animal models, has investigated phenyl sulfate as a potential biomarker for disease, most notably in the context of diabetic kidney disease (DKD). These studies have used untargeted metabolomics to identify metabolites that correlate with disease progression.

In experimental models of diabetes, the administration of phenyl sulfate was shown to induce albuminuria (the presence of albumin in the urine, a key sign of kidney damage) and damage to podocytes, which are critical cells in the kidney's filtration barrier. Furthermore, studies in diabetic rats found that levels of phenyl sulfate increased as the disease progressed. Conversely, inhibiting the bacterial enzyme responsible for producing phenol, the precursor to phenyl sulfate, led to a reduction in albuminuria in diabetic mice. These findings suggest that phenyl sulfate is not merely a marker but may also contribute directly to the pathology of diabetic kidney disease. As such, it is considered a promising candidate for an early diagnostic biomarker and a potential therapeutic target for DKD.

| Model System | Key Finding | Implication | Reference |

|---|---|---|---|

| Diabetic Rat Models | Phenyl sulfate levels increase with the progression of diabetes. | Correlates with disease severity. | |

| Experimental Diabetes Models (General) | Administration of phenyl sulfate induces albuminuria and podocyte damage. | Suggests a causal role in kidney injury. | |

| Diabetic Mice Models | Inhibition of the precursor-forming enzyme (tyrosine phenol-lyase) reduces albuminuria. | Highlights phenyl sulfate as a potential therapeutic target. |

Environmental Chemical Studies and Industrial Process Research

Chemical Process Development and Optimization for Sulfate (B86663) Production

The industrial-scale production of potassium phenyl sulfate is not extensively detailed in publicly accessible literature, suggesting its synthesis is more common on a laboratory or research scale. However, general principles of chemical process development for the production of aryl sulfates can be applied to conceptualize a manufacturing process for potassium phenyl sulfate.

One potential synthesis route involves the reaction of phenol (B47542) with a sulfating agent, followed by neutralization with a potassium salt. A described method for the synthesis of potassium phenyl sulfate involves the reaction of hydrogen peroxide with sulfuric acid, with the optional addition of a potassium salt like potassium chloride. biosynth.com

Process optimization for such a reaction would involve a systematic study of various parameters to maximize yield and purity while minimizing costs and environmental impact. Key variables for optimization would include:

Reactant Concentration: Adjusting the molar ratios of phenol, the sulfating agent, and the potassium source to ensure complete conversion and minimize side reactions.

Temperature: Controlling the reaction temperature is crucial, as sulfonation reactions can be exothermic and elevated temperatures may lead to undesired byproducts.

Reaction Time: Determining the optimal time to achieve maximum yield without product degradation.

Catalyst: Investigating the use of catalysts to improve reaction rates and selectivity.

Solvent: Selecting an appropriate solvent that can dissolve the reactants and facilitate the reaction, while also allowing for easy separation of the final product.

pH Control: Maintaining the optimal pH during neutralization to ensure the formation of the potassium salt and prevent the hydrolysis of the sulfate ester.

Purification Method: Developing an efficient method for purification, such as recrystallization or chromatography, to achieve the desired product purity.

The synthesis of related aryl sulfate compounds provides insight into the chemical methodologies that could be adapted for the production of potassium phenyl sulfate. A common laboratory method for the sulfation of phenolic compounds is the use of a sulfur trioxide-pyridine complex (SO₃·pyridine). nih.gov This reagent is a milder alternative to concentrated sulfuric acid and can selectively sulfate hydroxyl groups on an aromatic ring. The general reaction involves dissolving the phenol in a suitable solvent, such as anhydrous pyridine (B92270), and treating it with the SO₃·pyridine complex. The resulting phenyl sulfate can then be converted to its potassium salt by treatment with a potassium-containing base.

Another approach for the synthesis of phenolic sulfates involves the use of chlorosulfonic acid (ClSO₃H). This highly reactive reagent readily reacts with phenols to form the corresponding phenylsulfuric acid, which can then be neutralized to yield the potassium salt. The reaction conditions for this method must be carefully controlled due to the corrosive and reactive nature of chlorosulfonic acid.

Enzymatic synthesis represents a "green chemistry" approach to the production of aryl sulfates. Arylsulfotransferases are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a phenolic acceptor. This method offers high selectivity and operates under mild reaction conditions, but its industrial applicability may be limited by the cost and stability of the enzyme and cofactor.

Detailed solid-liquid equilibrium data for potassium phenyl sulfate in various solvents is not extensively available in the scientific literature. However, its solubility in water has been reported. One source indicates a solubility of 0.5 M at 20 °C. sigmaaldrich.com This information is crucial for designing crystallization and purification processes.

The solubility of a compound is a fundamental thermodynamic property that dictates its behavior in solution. For potassium phenyl sulfate, understanding its solubility profile in water and other solvents at different temperatures would be essential for process development. This data would allow for the determination of optimal conditions for:

Crystallization: Controlling the supersaturation of the solution to achieve the desired crystal size and purity.

Extraction: Selecting appropriate solvents for extracting the product from a reaction mixture.

Formulation: Preparing solutions of a specific concentration for various applications.

The table below presents the reported solubility of potassium phenyl sulfate in water.

| Solvent | Temperature (°C) | Solubility (Molarity) | Solubility (g/100 mL) |

|---|---|---|---|

| Water | 20 | 0.5 | 10.61 |

Note: The solubility in g/100 mL is calculated based on the molarity and the molecular weight of potassium phenyl sulfate (212.26 g/mol ).

Further research into the solid-liquid equilibrium of potassium phenyl sulfate in different solvent systems would be beneficial for optimizing its synthesis and purification processes.

Q & A

Q. What controls are essential in PhS experiments?

Q. How to optimize in vitro PhS treatment for renal oxidative stress studies?

- Methodological Answer : Pre-incubate cells with PhS (0.5–2 mmol/L) for 24 hours, followed by H₂O₂ (10–20 μmol/L) for 5 hours. Measure ROS via DCFH-DA fluorescence and validate with mitochondrial superoxide probes (MitoSOX). Use RNA-seq to identify antioxidant gene dysregulation (e.g., NRF2 targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.